1-(3,4-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3,4-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione typically involves the reaction of 3,4-dimethylbenzaldehyde with 1-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features and the resulting chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO2/c1-13-9-10-17(11-14(13)2)21-19(22)12-18(20(21)23)15(3)16-7-5-4-6-8-16/h4-11,15,18H,12H2,1-3H3 |
InChI Key |
DYOCAVFNXZPCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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